

Advanced Structural Analysis of Propylamine Hydroiodide (PAI)

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Compound of Interest

Compound Name: Propylamine Hydroiodide

CAS No.: 14488-45-0

Cat. No.: B1434584

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Executive Summary

Propylamine Hydroiodide (

) serves as a fundamental structural template in the synthesis of layered organic-inorganic hybrid materials. While chemically simple, its solid-state behavior—characterized by complex hydrogen-bonding networks and temperature-dependent phase transitions—directly dictates the quality of the final pharmaceutical formulation or optoelectronic device. This guide provides a rigorous workflow for synthesizing high-purity PAI crystals and elucidating their structure using Single Crystal X-Ray Diffraction (SCXRD) and thermal analysis.

Chemical Context & Synthesis Protocol

High-quality structural analysis begins with high-purity single crystals. Impurities (excess amine, iodine, or water) can induce pseudo-polymorphism, leading to erroneous space group determinations.

Optimized Synthesis Workflow

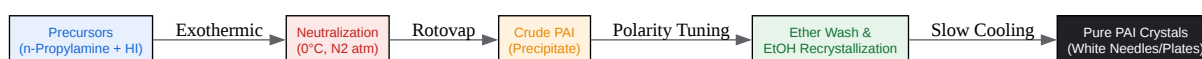
The synthesis relies on the neutralization of n-propylamine with hydroiodic acid, followed by a polarity-controlled recrystallization to exclude water.

Reaction:

Protocol:

- Ice Bath Reaction: Charge a round-bottom flask with hydroiodic acid (57 wt% in , unstabilized). Add n-propylamine dropwise at 0°C under flow to prevent oxidation of to .
- Evaporation: Rotovap at 60°C until a yellow/white precipitate forms.
- Washing: Wash the crude solid with diethyl ether (to remove unreacted amine) three times.
- Recrystallization (Critical Step): Dissolve the crude salt in minimal boiling ethanol. Slowly add diethyl ether until the solution becomes turbid. Cool to -20°C overnight.
- Drying: Vacuum dry at 60°C for 12 hours.

Synthesis Logic Diagram



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Figure 1: Step-by-step synthesis workflow ensuring high-purity crystal growth for diffraction analysis.

Crystallographic Characterization

The core analysis involves determining the unit cell and packing motif. Propylammonium iodide typically adopts a layered structure driven by the amphiphilic nature of the cation.

Single Crystal XRD (SCXRD) Methodology

- Instrument: Bruker D8 QUEST or equivalent (Mo K radiation, Å).
- Temperature: Data collection at 100 K is mandatory to freeze alkyl chain disorder.
- Expected Crystal System: Homologous series (ethyl, butyl) suggest Orthorhombic or Monoclinic systems.
- Space Group Determination:
 - Look for systematic absences. Common space groups for alkylammonium halides include , , or .
 - Note: At room temperature, the propyl chains may exhibit rotational disorder, appearing as higher symmetry (e.g., Tetragonal) due to dynamic averaging.

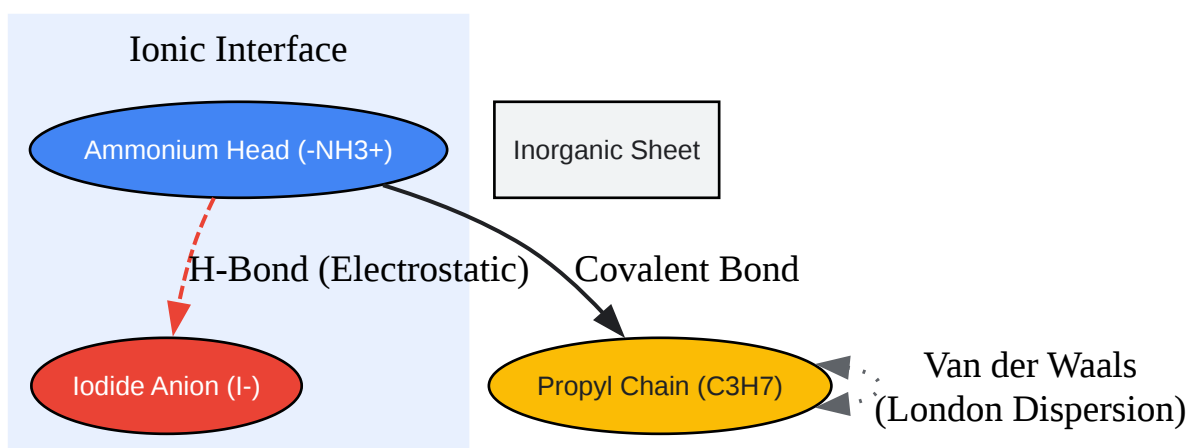
Structural Features & Packing Logic

The crystal structure is defined by alternating ionic and hydrophobic layers.

- Ionic Layer (Hydrophilic): The ammonium heads () form strong charge-assisted hydrogen bonds with the iodide anions ().
 - Interaction:

- Geometry: Tripodal hydrogen bonding, often distorted.
- Organic Layer (Hydrophobic): The propyl chains () extend away from the ionic plane.
 - Packing: Van der Waals forces dominate. Chains may interdigitate (interlock) or form a bilayer depending on the specific polymorph.

Hydrogen Bonding Network Diagram



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Figure 2: Schematic of the dominant forces stabilizing the PAI crystal lattice.[1] The N-H...I interaction is the primary structure-directing vector.

Thermal Analysis & Phase Transitions

PAI exhibits polymorphism. Understanding these transitions is vital for pharmaceutical stability profiling and perovskite film annealing.

Differential Scanning Calorimetry (DSC)

- Protocol: Heat from -50°C to 200°C at 5°C/min under

- Key Transitions:

- Solid-Solid Transition (

): Often observed below the melting point. This represents the onset of alkyl chain rotation (order-disorder transition). The crystal system may change from Orthorhombic (ordered) to Tetragonal (disordered).

- Melting Point (

): ~190°C (Decomposition may occur near this temperature; TGA is recommended to confirm stability).

Data Interpretation Table

Parameter	Method	Expected Observation	Significance
Space Group	SCXRD (100 K)	or	Defines the precise atomic positions for modeling.[2]
Lattice Constants	PXRD	(Å)	Used to calculate d-spacing for perovskite intercalation.
Phase Transition	DSC	Endothermic peak <	Indicates "melting" of the alkyl chains (rotational freedom).
H-Bond Length	SCXRD	~3.5 Å	Strength of the ionic lattice; correlates with thermal stability.

Applications & Relevance

Perovskite Solar Cells (2D/3D Hybrids)

In photovoltaics, PAI is used to slice the 3D perovskite (

) into 2D slabs (

).[3] The length of the propyl chain determines the quantum well width.

- Mechanism: The ammonium head anchors into the octahedra voids, while the propyl chain acts as a steric spacer.
- Result: Enhanced moisture stability due to the hydrophobic organic barrier.

Pharmaceutical Salts

For drug development, PAI serves as a model for hydroiodide salt selection.

- Solubility: High aqueous solubility due to the ionic character.
- Stability: Iodides are prone to oxidation (yellowing); PAI stability studies predict shelf-life issues for HI-salt drugs.

References

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